molecular formula C27H31N3O4S B2667219 7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688053-71-6

7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No. B2667219
CAS RN: 688053-71-6
M. Wt: 493.62
InChI Key: NRZXEACWRUFHIY-UHFFFAOYSA-N
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Description

7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C27H31N3O4S and its molecular weight is 493.62. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Compounds similar to 7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one have demonstrated significant antibacterial properties. For instance, a study synthesized novel imidazo[2′, 1′:5, 1]‐1, 2, 4‐triazolo[4, 3‐c]quinazolines with potent antibacterial activities against various Gram-positive and Gram-negative bacteria (Nasr, Gineinah, & El-Bendary, 2003).

Anticancer Potential

A class of novel indolylmethylene benzo[h]thiazolo[2,3-b]quinazolinones was synthesized, exhibiting notable anticancer activity against breast and liver cancer cell lines (Gali et al., 2014). Another study reported the synthesis and biological activity of 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]-quinazolin-5,1′-cyclohexane]-4(6H)-one derivatives, revealing high anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015).

Antihypertensive Agents

In the search for novel antihypertensive compounds, studies have synthesized similar quinazoline derivatives. A particular study synthesized compounds with antihypertensive activity but found no significant activity in the synthesized compounds (Chern et al., 1990).

Agricultural Applications

Quinazolin-4-one derivatives were found effective as agricultural bactericides against plant pathogens like Xanthomonas oryzae pv. oryzae (Du et al., 2018).

Antioxidant Properties

A series of 2,3-disubstituted quinazoline-4(3H)-ones exhibited potent antibacterial activities and significant antioxidant potential, showing profound antioxidant properties in certain compounds (Kumar et al., 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-benzylpiperidin-1-amine with 6-oxohexanoic acid to form an amide intermediate. The intermediate is then reacted with 2,3-dihydrobenzo[d][1,3]dioxole-5-carbonyl chloride to form the desired compound.", "Starting Materials": [ "4-benzylpiperidin-1-amine", "6-oxohexanoic acid", "2,3-dihydrobenzo[d][1,3]dioxole-5-carbonyl chloride", "Triethylamine", "Dimethylformamide", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 4-benzylpiperidin-1-amine is reacted with 6-oxohexanoic acid in the presence of triethylamine and dimethylformamide to form an amide intermediate.", "Step 2: The intermediate is then reacted with 2,3-dihydrobenzo[d][1,3]dioxole-5-carbonyl chloride in the presence of triethylamine and dimethylformamide to form the desired compound.", "Step 3: The crude product is purified by column chromatography using a mixture of methanol and ethyl acetate as the eluent.", "Step 4: The purified product is treated with a solution of sodium bicarbonate in water to remove any remaining acid impurities.", "Step 5: The aqueous layer is separated and the organic layer is washed with a solution of sodium chloride and water.", "Step 6: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to obtain the final product." ] }

CAS RN

688053-71-6

Molecular Formula

C27H31N3O4S

Molecular Weight

493.62

IUPAC Name

7-[6-(4-benzylpiperidin-1-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C27H31N3O4S/c31-25(29-13-10-20(11-14-29)15-19-7-3-1-4-8-19)9-5-2-6-12-30-26(32)21-16-23-24(34-18-33-23)17-22(21)28-27(30)35/h1,3-4,7-8,16-17,20H,2,5-6,9-15,18H2,(H,28,35)

InChI Key

NRZXEACWRUFHIY-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

solubility

not available

Origin of Product

United States

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